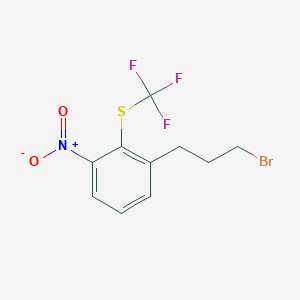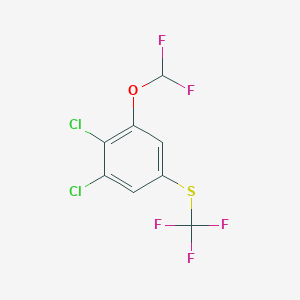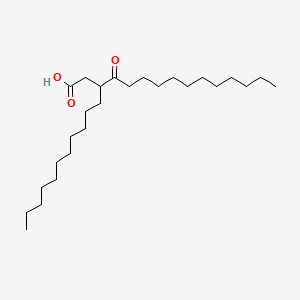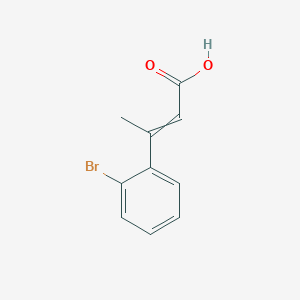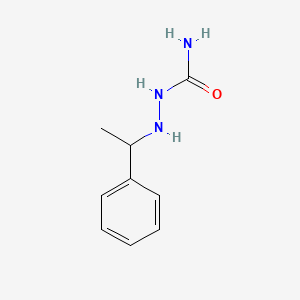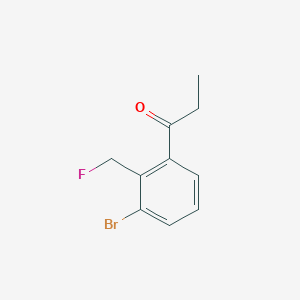![molecular formula C12H17NO B14051648 [1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)
[1-(1-Phenylethyl)azetidin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1-Phenylethyl)azetidin-2-yl]methanol: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a phenylethyl group and a hydroxymethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Phenylethyl)azetidin-2-yl]methanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via nucleophilic substitution reactions using appropriate phenylethyl halides.
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: [1-(1-Phenylethyl)azetidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions and reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring or the phenylethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azetidines or phenylethyl derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: [1-(1-Phenylethyl)azetidin-2-yl]methanol is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Biological Studies: The compound is used in biological studies to investigate the effects of azetidine derivatives on cellular processes and enzyme activities.
Medicine:
Drug Development: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive compounds.
Industry:
Material Science: The compound is used in the development of novel materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of [1-(1-Phenylethyl)azetidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The phenylethyl group and the azetidine ring contribute to the compound’s binding affinity and specificity towards its molecular targets.
類似化合物との比較
- [1-(1-Phenylethyl)azetidin-2-yl]methanol
- [1-(1-Phenylethyl)azetidin-2-yl]ethanol
- [1-(1-Phenylethyl)azetidin-2-yl]propane
Comparison:
- Structural Differences: The primary difference between these compounds lies in the length and nature of the alkyl chain attached to the azetidine ring.
- Chemical Properties: These structural variations result in differences in chemical reactivity, solubility, and stability.
- Biological Activity: The biological activity of these compounds may vary based on their ability to interact with specific molecular targets and their pharmacokinetic properties.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
[1-(1-phenylethyl)azetidin-2-yl]methanol |
InChI |
InChI=1S/C12H17NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(13)9-14/h2-6,10,12,14H,7-9H2,1H3 |
InChIキー |
SGRAGOJBNDVNBV-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N2CCC2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


